Tricyclohexyl Trithiophosphite: Chemical Structure, Properties, and Applications in Advanced Materials and Catalysis
Tricyclohexyl Trithiophosphite: Chemical Structure, Properties, and Applications in Advanced Materials and Catalysis
Executive Summary
Tricyclohexyl trithiophosphite is a highly specialized trivalent phosphorus compound characterized by its unique steric bulk and soft Lewis base properties. As a Senior Application Scientist, I have compiled this technical whitepaper to elucidate its structural properties, its mechanistic role as a secondary antioxidant in polymer matrices, and its synthesis. This guide provides self-validating experimental protocols designed for researchers and drug development professionals seeking to leverage organophosphorus chemistry in material stabilization and transition metal catalysis.
Chemical Structure & Fundamental Properties
Tricyclohexyl trithiophosphite features a central phosphorus atom (P^III) covalently bonded to three sulfur atoms, each bearing a sterically demanding cyclohexyl group. The electron-withdrawing nature of the thiolate groups modulates the electron density at the phosphorus center, while the sulfur atoms act as soft donor sites[1].
Quantitative Data Summary
| Property | Value |
| Chemical Name | Tricyclohexyl trithiophosphite |
| CAS Registry Number | 13676-85-2[2] |
| Molecular Formula | C18H33PS3[3] |
| Molecular Weight | 376.62 g/mol |
| Structure Type | Trivalent Phosphorus (P^III), Thioester |
| Primary Function | Secondary Antioxidant, Thermal Stabilizer, Soft Ligand |
Causality in Structural Design: The bulky cyclohexyl groups provide critical steric hindrance. In catalytic applications, this bulk controls the coordination number and geometry of the resulting metal complex, preventing catalyst deactivation via dimerization. In polymer stabilization, the steric bulk prevents premature hydrolysis of the phosphorus center, ensuring the stabilizer remains active during high-temperature processing.
Mechanistic Role in Polymer Stabilization
Tricyclohexyl trithiophosphite is extensively utilized to prevent the thermal oxidation of industrial polymers, such as polyphenylene oxide[4] and rosin esters[5]. During thermal processing, oxygen and shear stress generate highly reactive polymer hydroperoxides (ROOH). If left unchecked, these hydroperoxides undergo homolytic cleavage to form alkoxy and hydroxy radicals, leading to polymer chain scission and severe discoloration.
Tricyclohexyl trithiophosphite functions as a stoichiometric hydroperoxide decomposer. The trivalent phosphorus undergoes a redox reaction, transferring an oxygen atom from the hydroperoxide to itself. This yields a stable polymer alcohol (ROH) and oxidizes the stabilizer to trithiophosphorothioate (O=P(SC6H11)3), effectively terminating the radical propagation cycle without generating new radical species.
Mechanism of hydroperoxide decomposition and polymer stabilization.
Experimental Protocol: Synthesis of Tricyclohexyl Trithiophosphite
The synthesis of trialkyl trithiophosphites relies on the nucleophilic substitution of phosphorus trichloride (PCl3) with the corresponding thiol[1]. The following protocol is a self-validating system designed for high yield and purity.
Step-by-step synthetic workflow for tricyclohexyl trithiophosphite.
Step-by-Step Methodology:
Step 1: Preparation of the Thiolate Solution
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Procedure: In a flame-dried Schlenk flask under a nitrogen atmosphere, dissolve cyclohexanethiol (3.05 equivalents) in anhydrous toluene. Add triethylamine (3.1 equivalents) to the solution.
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Causality: Anhydrous conditions are mandatory because PCl3 is highly sensitive to moisture and will rapidly hydrolyze to phosphorous acid. Triethylamine acts as an acid scavenger; by neutralizing the HCl byproduct, it drives the equilibrium of the substitution reaction to completion. A slight excess of thiol and base ensures complete consumption of the PCl3.
Step 2: Electrophile Addition
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Procedure: Cool the reaction vessel to 0°C using an ice bath. Slowly add PCl3 (1.0 equivalent) dropwise via a syringe pump over 30 minutes.
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Causality: The nucleophilic attack of the thiolate on PCl3 is highly exothermic. Uncontrolled exotherms can lead to the formation of undesired oxidized phosphorus species or polyphosphides. Dropwise addition at 0°C ensures kinetic control over the substitution.
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Validation Checkpoint: The immediate formation of a dense white precipitate (triethylammonium chloride, Et3N·HCl) serves as a visual confirmation that the nucleophilic displacement of chloride is actively occurring.
Step 3: Reaction Maturation
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Procedure: Allow the mixture to warm to room temperature and stir for 4 hours.
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Validation Checkpoint: Extract an aliquot, filter it, and analyze the crude mixture via 31P NMR spectroscopy. The disappearance of the PCl3 signal and the emergence of a singular new peak confirms the complete conversion to the trithiophosphite, validating the absence of mixed chloro-thiophosphite intermediates.
Step 4: Workup and Purification
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Procedure: Filter the reaction mixture under inert gas to remove the Et3N·HCl precipitate. Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization depending on the required purity for downstream catalytic use.
Experimental Protocol: Application in Rosin Esterification
Rosin esters are widely used in adhesives, but their synthesis requires prolonged heating (>200°C), which typically causes severe oxidative darkening. Tricyclohexyl trithiophosphite is employed to maintain a light color profile[5].
Step-by-Step Methodology:
Step 1: Melting and Inerting
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Procedure: Charge a reaction vessel with raw rosin and commence heating under a continuous nitrogen sparge until completely melted (approx. 150°C).
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Causality: Melting under nitrogen displaces dissolved oxygen, minimizing the baseline oxidative stress before the antioxidant is even introduced.
Step 2: Catalyst and Antioxidant Addition
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Procedure: Add the esterification catalyst (e.g., an alkaline earth metal compound) and 0.2% to 0.5% by weight of tricyclohexyl trithiophosphite.
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Causality: Introducing the trithiophosphite prior to the peak esterification temperature (250°C - 280°C) ensures the antioxidant is homogeneously dispersed and ready to scavenge early-stage hydroperoxides formed from the conjugated dienes in abietic acid.
Step 3: Esterification and Validation
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Procedure: Add the polyhydric alcohol (e.g., glycerol or pentaerythritol) and heat to 260°C.
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Validation Checkpoint: Monitor the acid value of the melt hourly. A plateau in the acid value (<10 mg KOH/g) indicates the completion of the esterification. Subsequently, measure the color using the Gardner color scale. A low Gardner value (e.g., <4) provides direct validation of the trithiophosphite's efficacy in preventing thermal degradation.
References[2] tricyclohexyl trithiophosphite — Chemical Substance Information - NextSDS. URL: https://www.nextsds.com/[3] phosphorotrithioite - CAS号查询 - 爱化学. URL: https://www.ichemistry.cn/[5] Method for producing rosin ester and rosin ester - Google Patents (CN107384217B). URL: https://patents.google.com/patent/CN107384217B/en[4] Stabilized composition of polyphenylene oxide - Google Patents (US3578625A). URL: https://patents.google.com/patent/US3578625A/en[1] Triphenyl Trithiophosphite as a Ligand in Transition Metal Catalysis: Application Notes and Protocols - Benchchem. URL: https://www.benchchem.com/
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- 2. nextsds.com [nextsds.com]
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